molecular formula C8H9N B12515846 4-Propenylpyridine

4-Propenylpyridine

Cat. No.: B12515846
M. Wt: 119.16 g/mol
InChI Key: PWZRAFPNQSAEBD-UHFFFAOYSA-N
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Description

4-Propenylpyridine is an organic compound with the molecular formula C8H9N It is a derivative of pyridine, where a propenyl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propenylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with an alkylating agent in the presence of a base. Another method includes the ozonolysis of 2,3,5,6-tetrafluoro-4-propenylpyridine, which yields 2,3,5,6-tetrafluoropyridine-4-aldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Propenylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding aldehydes or acids.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products:

    Oxidation: 4-Pyridinecarboxaldehyde or 4-Pyridinecarboxylic acid.

    Reduction: 4-Propylpyridine.

    Substitution: Various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

4-Propenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propenylpyridine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing biochemical pathways. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

4-prop-1-enylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-3-8-4-6-9-7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZRAFPNQSAEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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